4-(Butylnitroamino)-1-butanol

Description

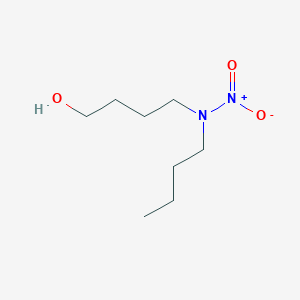

4-(Butylnitroamino)-1-butanol is a nitrosamine derivative characterized by a butylnitroso group (-N(NO)Bu) attached to the amino position of a 1-butanol backbone. The butylnitroso moiety in this compound may influence its reactivity, stability, and biological activity compared to methylnitroso or aromatic derivatives.

Properties

IUPAC Name |

N-butyl-N-(4-hydroxybutyl)nitramide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O3/c1-2-3-6-9(10(12)13)7-4-5-8-11/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKIBLCDVUWGOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCCO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butylnitroamino)-1-butanol typically involves a multi-step process. One common method starts with the nitration of butylamine to form butylnitroamine. This intermediate is then subjected to a nucleophilic substitution reaction with 1-butanol under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Butylnitroamino)-1-butanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

Substitution: Acid chlorides or alkyl halides in the presence of a base such as pyridine or triethylamine

Major Products Formed

Oxidation: Formation of nitroso or nitrate derivatives.

Reduction: Formation of butylamino-1-butanol.

Substitution: Formation of esters or ethers depending on the substituent used

Scientific Research Applications

4-(Butylnitroamino)-1-butanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on cellular processes and as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals .

Mechanism of Action

The mechanism of action of 4-(Butylnitroamino)-1-butanol involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular pathways. Additionally, the compound may interact with enzymes and proteins, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol (NNAL)

- Structure: Contains a methylnitroso group (-N(NO)Me) and a pyridyl ring at the 1-position .

- Key Properties: Carcinogenicity: Potent inducer of lung and pancreatic tumors in rats via metabolic activation to DNA-reactive species . Metabolism: Detected in smokers’ urine as a metabolite of NNK, with urinary levels ranging from 0.23–6.5 μg/24h . Role in Research: Biomarker for tobacco smoke exposure and model compound for studying nitrosamine-induced carcinogenesis .

4-(Boc-Amino)-1-Butanol

- Structure : Features a tert-butoxycarbonyl (Boc)-protected amine group.

- Key Properties :

4-(Dimethylamino)-1-Butanol

- Structure: Contains a dimethylamino group (-NMe₂).

- Key Properties: Physical State: Clear liquid with a boiling point of 188°C and solubility in water, ethanol, and ether . Applications: Used as a solvent, corrosion inhibitor, or intermediate in surfactant synthesis .

4-(Butylamino)-1-Butanol

- Structure: Features a butylamino group (-NHBu) without a nitroso moiety.

- Key Properties :

Comparative Data Tables

Table 1: Physical and Chemical Properties

*Data inferred from structural analogs due to lack of direct evidence.

Mechanistic and Application Comparisons

- Carcinogenic Potential: NNAL’s methylnitroso group is metabolically activated to form DNA adducts, driving tumorigenesis . The butylnitroso group in this compound may exhibit similar reactivity, but its larger alkyl chain could delay metabolic clearance or alter tissue distribution.

- Industrial vs. Biomedical Relevance: While NNAL is studied for its toxicological impact, 4-(boc-amino)-1-butanol and 4-(dimethylamino)-1-butanol are primarily industrial intermediates . The target compound’s applications remain speculative but could include niche synthetic or analytical roles.

Biological Activity

4-(Butylnitroamino)-1-butanol is a compound of interest due to its potential biological activities. Understanding its mechanisms of action, pharmacokinetics, and therapeutic applications is crucial for its development in medicinal chemistry. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 96332-15-9

- Molecular Formula : C8H18N2O3

- Molecular Weight : 190.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as an inhibitor of specific enzymes involved in metabolic processes. Similar compounds have shown activity against bacterial cell processes, suggesting a potential antibacterial effect .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Study 1: Antibacterial Activity

A study investigated the antibacterial effects of this compound against various strains of bacteria. The results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, demonstrating its potential as a broad-spectrum antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies using human cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM. Flow cytometry analysis showed an increase in Annexin V-positive cells, indicating early apoptotic changes. This suggests potential applications in cancer therapeutics.

Case Study 3: Neuroprotective Properties

Research has shown that this compound can protect neuronal cells from oxidative stress-induced damage. In a model of neurodegeneration, treatment with this compound resulted in a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues with a preference for lipid-rich environments.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Excreted mainly through urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.